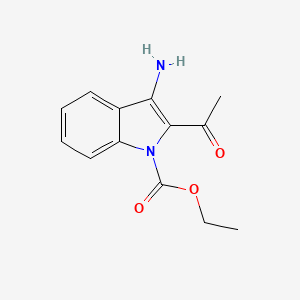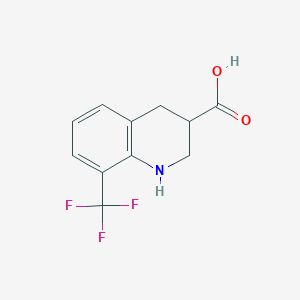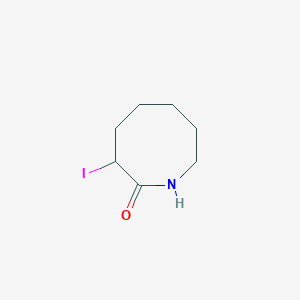
3-Iodoazocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoazocan-2-one is an organic compound with the molecular formula C7H12INO. It is a derivative of azocane, a saturated heterocyclic compound containing an eight-membered ring with a nitrogen atom. The presence of an iodine atom at the third position and a carbonyl group at the second position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoazocan-2-one typically involves the iodination of azocan-2-one. One common method is the reaction of azocan-2-one with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of azocan-2-one derivatives with different substituents at the third position.
Reduction: Formation of 3-iodoazocan-2-ol.
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Scientific Research Applications
3-Iodoazocan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Iodoazocan-2-one involves its interaction with specific molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
3-Bromoazocan-2-one: Similar structure but with a bromine atom instead of iodine.
3-Chloroazocan-2-one: Contains a chlorine atom at the third position.
3-Fluoroazocan-2-one: Contains a fluorine atom at the third position.
Uniqueness: 3-Iodoazocan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide different biological activities .
Properties
Molecular Formula |
C7H12INO |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
3-iodoazocan-2-one |
InChI |
InChI=1S/C7H12INO/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5H2,(H,9,10) |
InChI Key |
YFPAAMKUZJCMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)NCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)

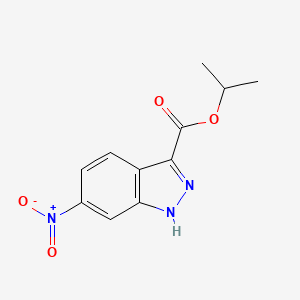
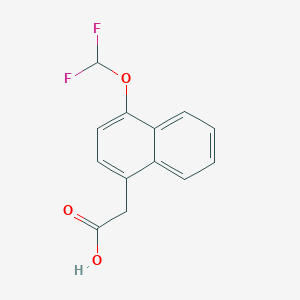
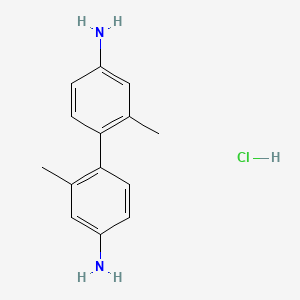
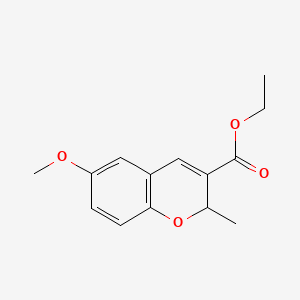
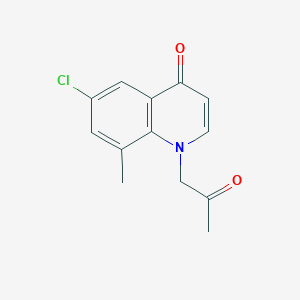
![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)

